This compound is classified as an ureido piperidine carboxylate. Its molecular formula is , and it is identified by the CAS number 1476776-55-2. The presence of both a bromophenyl group and a ureido linkage contributes to its unique chemical properties, making it a subject of interest in pharmaceutical research.
The synthesis of tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate typically involves a multi-step process, primarily focusing on the formation of the ureido linkage between tert-butyl piperidine-1-carboxylate and 2-bromophenyl isocyanate.
The molecular structure of tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate features several key components:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles, distances, and spatial orientation of substituents.
tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate can undergo various chemical reactions:
Reactions typically require careful control of temperature and solvent choice to maximize yield and minimize side products .
The mechanism of action for tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific biological targets:
The exact pathways depend on the specific biological context and target interactions .
tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate has several potential applications in scientific research:
This compound exemplifies the utility of piperidine derivatives in medicinal chemistry, highlighting its relevance in ongoing research efforts aimed at developing new therapeutic agents .
The synthesis of tert-butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate exemplifies the strategic assembly of complex ureido-piperidine architectures through convergent multi-step pathways. A representative route involves three key stages:
Critical Optimization Parameters:
Table 1: Representative Yields for Key Synthetic Steps
Synthetic Step | Reagents/Conditions | Average Yield (%) | Key Impurities |
---|---|---|---|
Boc Protection of 4-Aminopiperidine | Boc₂O, DMAP, DCM, RT, 12h | 95% | N,N-Di-Boc derivative |
2-Bromophenyl Isocyanate Formation | 2-BrC₆H₄NH₂, Triphosgene, DCM, 0°C, 1h | 90% (crude) | Carbamate byproducts |
Urea Bond Formation | N-Boc-4-aminopiperidine + 2-BrC₆H₄NCO, DIPEA, THF, RT, 4h | 87% | Unsymmetrical urea derivatives |
Regioselective installation of the ortho-brominated phenyl ureido moiety presents unique challenges due to potential steric hindrance and electronic effects from the bromine substituent. Key strategies include:
1.3 tert-Butoxycarbonyl (Boc) Protection/Deprotection Dynamics in Piperidine Derivatives
The Boc group serves as a critical protecting group for the piperidine nitrogen during ureido bond formation, preventing unwanted quaternization or side reactions. Its manipulation follows well-established protocols with specific nuances:
Table 2: Boc Deprotection Conditions and Impact on Ureido Stability
Deprotection Reagent | Conditions | Time (h) | Deprotection Yield (%) | Ureido Decomposition (%) |
---|---|---|---|---|
Trifluoroacetic Acid (TFA)/DCM (1:1) | RT | 1–2 | >98% | <2% |
HCl/Dioxane (4M) | RT | 4 | 95% | 3–5% |
HCl/MeOH (2M) | Reflux | 1 | 90% | 10–15% |
TFA/DCM (1:1) | 0°C | 4 | 85% | <1% |
Optimizing the catalytic environment is pivotal for high-yielding, scalable synthesis of the title compound’s carbamate (Boc) and urea bonds:
Metal-Assisted Systems: Zinc(II) triflate or bismuth(III) nitrate (1–3 mol%) provides Lewis acid activation of the isocyanate carbonyl, enhancing electrophilicity. This is particularly beneficial for sterically hindered ortho-substituted aryl isocyanates like 2-bromophenyl isocyanate, boosting yields by 10–15% over uncatalyzed reactions [4].
Carbamate (Boc) Bond Formation:
Comparative Efficiency: Catalytic DMAP in urea bond formation delivers superior results for the title compound’s synthesis versus metal catalysts when handling brominated aromatics, avoiding potential halogen-metal exchange complications.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2